molecular formula C6H12ClNO B15317371 rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride

Cat. No.: B15317371
M. Wt: 149.62 g/mol
InChI Key: HQNAGLKZUPXPGY-GEMLJDPKSA-N
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Description

rac-(1R,5S)-3-azabicyclo[320]heptan-1-ol hydrochloride is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group and the hydrochloride salt. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The hydroxyl group can then be introduced through various chemical reactions, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • rac-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
  • rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
  • rac-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride

Uniqueness

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride is unique due to its specific bicyclic structure and the presence of both nitrogen and oxygen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-1-5(6)3-7-4-6;/h5,7-8H,1-4H2;1H/t5-,6-;/m0./s1

InChI Key

HQNAGLKZUPXPGY-GEMLJDPKSA-N

Isomeric SMILES

C1C[C@]2([C@@H]1CNC2)O.Cl

Canonical SMILES

C1CC2(C1CNC2)O.Cl

Origin of Product

United States

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